molecular formula C16H21NO B1604104 Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone CAS No. 898776-99-3

Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone

Cat. No. B1604104
M. Wt: 243.34 g/mol
InChI Key: NJZWQOHVCBPVGV-UHFFFAOYSA-N
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Description

Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the CAS Number: 898776-99-3 . It has a molecular weight of 243.35 and its IUPAC name is cyclobutyl [4- (1-pyrrolidinylmethyl)phenyl]methanone . The compound is in the form of a golden oil .


Molecular Structure Analysis

The InChI code for Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone is 1S/C16H21NO/c18-16 (14-4-3-5-14)15-8-6-13 (7-9-15)12-17-10-1-2-11-17/h6-9,14H,1-5,10-12H2 . The compound contains a total of 39 atoms; 21 Hydrogen atom(s), 16 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) .

It is in the form of a golden oil . The compound contains total 79 bond(s); 39 non-H bond(s), 13 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 four-membered ring(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 2 tertiary amine(s) (aliphatic), and 2 Pyrrolidine(s) .

Scientific Research Applications

Synthetic Precursors and Catalysis

Cyclobutyl compounds have been utilized as precursors in synthetic chemistry for creating complex molecular structures. For example, doubly activated cyclopropanes, which share structural motifs with cyclobutyl compounds, have been used for the regiospecific synthesis of dihydropyrroles and pyrroles, highlighting their utility in constructing densely functionalized heterocycles (Wurz & Charette, 2005). Similarly, cyclobutyl phenyl sulfoxide has been employed for spiroannelation of cyclopentanone, demonstrating its role in expanding synthetic methodologies for creating spirocyclic compounds (Fitjer, Schlotmann, & Noltemeyer, 1995).

Formation of Functionalized Molecules

Cyclobutyl compounds have also played a significant role in the formation of nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition reactions. This demonstrates their potential in facilitating cycloaddition reactions to yield cyclopentane compounds with specific functional groups (Ogoshi, Nagata, & Kurosawa, 2006).

Lewis Acid/Base Molecular Square Receptors

In the field of molecular recognition, cyclobutyl compounds have been utilized to construct molecular square receptors. These receptors demonstrate the ability to capture neutral guests through Lewis acid/base interactions, showcasing the versatility of cyclobutyl structures in creating complex molecular assemblies (Whiteford, Stang, & Huang, 1998).

properties

IUPAC Name

cyclobutyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(14-4-3-5-14)15-8-6-13(7-9-15)12-17-10-1-2-11-17/h6-9,14H,1-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZWQOHVCBPVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642774
Record name Cyclobutyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone

CAS RN

898776-99-3
Record name Cyclobutyl[4-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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